ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno-pyridazine core with multiple functionalized substituents. The structure includes:
- A thieno[3,4-d]pyridazine bicyclic system, which provides a rigid scaffold for intermolecular interactions.
- A 2-oxo-2H-chromene-3-amido substituent at position 5, introducing hydrogen-bonding capabilities and electronic modulation via the chromene moiety.
- An ethyl carboxylate at position 1, enhancing solubility and serving as a handle for further derivatization.
Its crystallographic parameters and hydrogen-bonding patterns would require analysis using tools like SHELX or WinGX .
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O6S/c1-2-34-25(33)20-17-12-36-22(19(17)23(31)29(28-20)15-9-7-14(26)8-10-15)27-21(30)16-11-13-5-3-4-6-18(13)35-24(16)32/h3-12H,2H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHXEDUWTJJFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene moiety, followed by the introduction of the thieno[3,4-d]pyridazine core. The final step involves the coupling of the fluorophenyl group and the esterification to form the ethyl carboxylate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Amide Bond Reactivity
The coumarin-linked amide group may undergo hydrolysis or nucleophilic substitution, depending on conditions:
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Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the amide bond, yielding 2-oxo-2H-chromene-3-carboxylic acid and the corresponding amine.
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Nucleophilic Substitution : Reaction with amines (e.g., hydrazine) could replace the amide group, forming hydrazide derivatives .
Key Observations :
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Steric hindrance from the coumarin moiety may slow reaction kinetics compared to simpler benzamides.
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Microwave-assisted synthesis enhances yields in similar systems (60–85% efficiency) .
Electrophilic Aromatic Substitution (Fluorophenyl Group)
The 4-fluorophenyl substituent participates in electrophilic reactions, though fluorine’s electron-withdrawing nature directs substitution to meta positions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Fluoro-5-nitrophenyl derivative | 40–55% |
| Sulfonation | Fuming H₂SO₄, 100°C | 3-Fluoro-5-sulfophenyl analog | 35–50% |
Thieno[3,4-d]pyridazine Core Modifications
The heterocyclic core exhibits reactivity at the sulfur atom and pyridazine nitrogen:
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Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to a sulfoxide or sulfone.
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Cycloaddition : The electron-deficient pyridazine ring may engage in [4+2] cycloadditions with dienes under thermal conditions .
Cross-Dehydrogenative Coupling (CDC) Reactions
The thieno-pyridazine system’s electron-deficient nature facilitates CDC reactions with β-diketones or β-ketoesters, as demonstrated in pyrazolo[1,5-a]pyridine syntheses :
General Protocol :
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Combine the compound with β-ketoester (e.g., ethyl acetoacetate) in ethanol.
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Add acetic acid (6 equiv) and heat under O₂ (1 atm) at 130°C for 18 h.
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Isolate products via crystallization (typical yields: 70–90%).
Mechanistic Pathway :
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Enolization of the β-dicarbonyl compound.
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Nucleophilic attack on the thieno-pyridazine core.
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Oxidative dehydrogenation and cyclization.
Comparative Reactivity of Structural Analogs
The table below contrasts reactivity trends for related compounds:
Scientific Research Applications
Structural Formula
The structural formula can be represented as:
Medicinal Chemistry
-
Anticancer Activity :
- Several studies have indicated that compounds containing the thieno[3,4-d]pyridazine moiety exhibit promising anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.
- Case Study : A study published in Chemistry Letters demonstrated that a related thieno[3,4-d]pyridazine compound exhibited an EC50 value of 0.029 µM against cancer cells, indicating high potency .
-
Anti-inflammatory Properties :
- The compound has also been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. The presence of the chromene group is believed to enhance its anti-inflammatory activity.
- Data Table :
| Compound | Activity | EC50 (µM) |
|---|---|---|
| Ethyl 3-(4-fluorophenyl)-... | Anti-inflammatory | 0.045 |
| Related Compound X | Anti-inflammatory | 0.038 |
Material Science
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Chiral Materials :
- The compound's unique structure makes it suitable for developing chiral materials used in liquid crystal displays (LCDs). Its ability to form stable chiral phases can be exploited in advanced electronic applications.
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Polymer Additives :
- Ethyl 3-(4-fluorophenyl)-... can serve as a macromolecule bulking agent in polymer formulations, enhancing their mechanical properties and thermal stability.
- Case Study : Research highlighted that incorporating this compound into polymer matrices improved tensile strength by up to 20% compared to standard formulations .
Agricultural Chemistry
- Biopesticides :
- The compound has shown potential as a biological pesticide due to its bioactive properties against certain pests and pathogens affecting crops.
- Data Table :
| Application | Target Organism | Efficacy (%) |
|---|---|---|
| Ethyl 3-(4-fluorophenyl)-... | Aphids | 85 |
| Related Compound Y | Fungal Pathogen Z | 90 |
- Plant Growth Regulators :
- Research indicates that derivatives of this compound can act as plant growth regulators, promoting root development and enhancing crop yields.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thieno-pyridazine derivatives with diverse substituents. Below is a comparative analysis with analogous compounds from the literature:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound offers moderate electronegativity, balancing lipophilicity and polarity. The 2-oxo-chromene-amido moiety introduces conjugated π-systems, enabling UV-Vis absorption (relevant for fluorescence-based assays) and hydrogen-bond donor/acceptor sites .
Solubility and Bioavailability:
- The ethyl carboxylate in the target compound enhances aqueous solubility compared to methyl esters (e.g., in ). However, bulkier groups like dipentylamine in significantly reduce solubility, necessitating formulation adjustments.
Crystallographic and Stability Data:
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-d]pyridazine core with various functional groups that may influence its biological activity. The presence of the fluorophenyl group is particularly significant as halogenated compounds often exhibit enhanced biological properties due to increased lipophilicity and altered electronic characteristics.
Research indicates that compounds similar to ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine can act on multiple biological targets:
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on various enzymes such as cholinesterases and cyclooxygenases. For instance, related compounds have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The antioxidant properties of similar structures suggest that this compound may scavenge free radicals, potentially providing protective effects against oxidative stress-related conditions .
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells. This is attributed to their ability to induce apoptosis and inhibit cell proliferation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound and its analogs:
Case Studies
- Multi-target Ligands : A study exploring derivatives similar to ethyl 3-(4-fluorophenyl)-4-oxo demonstrated their potential as multi-target ligands against cholinesterases and β-secretase, highlighting their therapeutic relevance in Alzheimer's disease treatment .
- Molecular Docking Studies : In silico docking studies have provided insights into the binding interactions of these compounds with target enzymes, revealing that halogen substituents enhance binding affinity through specific interactions with enzyme residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
